Thalidomide-O-acetamido-C6-OH

Description

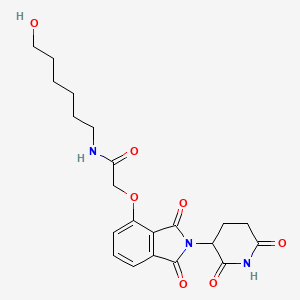

Structure

3D Structure

Properties

Molecular Formula |

C21H25N3O7 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(6-hydroxyhexyl)acetamide |

InChI |

InChI=1S/C21H25N3O7/c25-11-4-2-1-3-10-22-17(27)12-31-15-7-5-6-13-18(15)21(30)24(20(13)29)14-8-9-16(26)23-19(14)28/h5-7,14,25H,1-4,8-12H2,(H,22,27)(H,23,26,28) |

InChI Key |

MCXLVDRDGJNTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCO |

Origin of Product |

United States |

Molecular Interactions and Ligand Protein Binding Dynamics of Thalidomide O Acetamido C6 Oh

Quantitative Assessment of Cereblon (CRBN) Binding Affinity

The affinity of a ligand for its target protein is a critical determinant of its biological activity. In the context of Thalidomide-O-acetamido-C6-OH, its ability to effectively bind to CRBN is the foundational step in its mechanism of action.

Dissociation Constant (Kd) and Binding Kinetics Studies with CRBN

While specific quantitative binding data for this compound is not extensively published, the binding affinities of the parent molecule, thalidomide (B1683933), and its key derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), to CRBN have been well-characterized and provide a strong basis for understanding the interaction. These studies consistently show that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN, approximately 6 to 10-fold higher than the (R)-enantiomer. nih.govbohrium.comresearchgate.net

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and fluorescence-based thermal shift assays are commonly employed to determine the dissociation constant (Kd). For instance, competitive binding assays have demonstrated that lenalidomide and pomalidomide bind to the CRBN-DDB1 complex with IC50 values in the low micromolar range, indicating a higher affinity than thalidomide itself. researchgate.netresearchgate.net The binding kinetics, encompassing both the association (kon) and dissociation (koff) rates, further define the stability and duration of the ligand-protein complex.

| Compound | Binding Assay | Reported Affinity (IC50/Kd) | Reference |

|---|---|---|---|

| (S)-Thalidomide | Competitive Binding | ~10-fold stronger than (R)-thalidomide | bohrium.comresearchgate.net |

| Lenalidomide | Thermal Shift Assay | ~3 µM (IC50) | researchgate.net |

| Pomalidomide | Thermal Shift Assay | ~3 µM (IC50) | researchgate.net |

| Thalidomide | Competitive Binding | ~30 µM (IC50) | researchgate.net |

Impact of the O-acetamido-C6-OH Modification on CRBN Recognition Site Occupancy

The "O-acetamido-C6-OH" modification is essentially a linker attached to the phthalimide (B116566) moiety of the thalidomide core. Structural studies have consistently shown that the glutarimide (B196013) ring of thalidomide is the primary determinant for CRBN binding, fitting into a specific pocket. nih.govresearchgate.net Modifications on the phthalimide ring are generally well-tolerated and are strategically used to attach linkers for the development of PROTACs without significantly compromising CRBN binding. researchgate.netnih.gov

The C6 alkyl chain provides spatial separation, while the acetamido group can potentially form additional hydrogen bonds with solvent or nearby residues on the protein surface. The terminal hydroxyl group (-OH) offers a site for further chemical conjugation or can participate in hydrophilic interactions. Therefore, the O-acetamido-C6-OH modification is anticipated to maintain the fundamental binding mode of the thalidomide core to the CRBN recognition site, ensuring occupancy, while presenting a vector for tethering to other molecules of interest.

Structural Biology of this compound/CRBN Complexes

High-resolution structural data is invaluable for dissecting the precise molecular interactions that govern ligand binding.

Crystallographic Analysis of Ligand Binding Modes within the CRBN Pocket

Crystal structures of CRBN in complex with thalidomide, lenalidomide, and pomalidomide have been solved, revealing a highly conserved binding mode. nih.govresearchgate.netrcsb.orgrcsb.org The glutarimide moiety of the ligand inserts into a hydrophobic pocket on CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). researchgate.net

While a specific crystal structure for this compound complexed with CRBN is not publicly available, the extensive structural data for related compounds allows for a confident prediction of its binding mode. The thalidomide portion would occupy the same pocket, with the O-acetamido-C6-OH linker extending out from the phthalimide ring into the solvent-exposed region.

| Complex | PDB ID | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|

| DDB1-CRBN-Lenalidomide | 4CI2 | 2.95 | Defines the binding of lenalidomide in the tri-Trp pocket. | rcsb.org |

| DDB1-CRBN-SALL4-Pomalidomide | 6UML | 3.58 | Shows the ternary complex formation with a neosubstrate. | rcsb.org |

| DDB1-CRBN-Thalidomide | 4CI1 | 3.00 | Illustrates the binding of the parent thalidomide molecule. | nih.gov |

Elucidation of Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the thalidomide-CRBN complex is maintained by a network of specific interactions. The glutarimide ring forms crucial hydrogen bonds with backbone atoms of residues within the binding pocket, such as His378 and Trp380. researchgate.net The hydrophobic interactions between the ligand and the aromatic side chains of the tryptophan residues in the tri-Trp pocket are also critical for binding affinity. researchgate.net

The O-acetamido-C6-OH linker of the specified compound would likely not interfere with these core interactions. The acetamido group's carbonyl oxygen and amide proton could potentially form new hydrogen bonds with water molecules or surface residues of CRBN, further stabilizing the complex. The C6 alkyl chain would primarily engage in van der Waals interactions.

Dynamic Behavior of Ligand-Receptor Interactions through Biophysical Methods

The interaction between a ligand and its receptor is not static but rather a dynamic process. Biophysical methods provide insights into these dynamic behaviors. Techniques such as Small-Angle X-ray Scattering (SAXS) can reveal conformational changes in the protein upon ligand binding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding interface and study the dynamics of the complex in solution.

For this compound, these methods would be instrumental in confirming that the core thalidomide-CRBN interaction remains intact and in characterizing the flexibility and conformational landscape of the C6 linker. Understanding the linker's dynamics is particularly important for PROTAC design, as it influences the efficiency of ternary complex formation with the target protein.

Mechanistic Investigations of Thalidomide O Acetamido C6 Oh As a Molecular Modulator

Mechanism of Cereblon E3 Ubiquitin Ligase Modulation

The primary mechanism of action for thalidomide (B1683933) and its derivatives, including Thalidomide-O-acetamido-C6-OH, revolves around their function as modulators of the Cereblon E3 ligase complex. wikipedia.orgwikipedia.org This modulation is not one of simple inhibition or activation, but rather a sophisticated alteration of the enzyme's substrate specificity. researchgate.netrsc.org

Principles of Induced Proximity and Ternary Complex Formation with Substrate Receptors

At the heart of this mechanism is the principle of induced proximity. This compound acts as a "molecular glue," facilitating an interaction between Cereblon and proteins that it would not normally recognize. researchgate.net The glutarimide (B196013) ring of the thalidomide moiety binds to a specific hydrophobic pocket within the Cereblon protein. nih.govnih.gov This binding event creates a new, composite surface on Cereblon.

This altered surface can now be recognized by specific proteins, known as neosubstrates. The formation of this stable three-part structure, consisting of the CRL4-CRBN complex, the thalidomide-based modulator, and the neosubstrate, is known as a ternary complex. nih.govnih.gov The stability of this complex is crucial for the subsequent steps of protein degradation. The phthalimide (B116566) portion of the thalidomide structure is solvent-exposed and plays a key role in mediating the specific interactions with the neosubstrate. nih.gov

Analysis of Conformational Changes within the CRL4CRBN Complex Upon Ligand Binding

The binding of this compound to Cereblon, a component of the larger Cullin-RING Ligase 4 (CRL4) complex, induces subtle but significant conformational changes. nih.govnih.gov These changes are essential for the recruitment and proper orientation of the neosubstrate for ubiquitination. The CRL4CRBN complex is comprised of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins-1 (ROC1). researchgate.netnih.gov Cereblon itself functions as the substrate receptor for this E3 ubiquitin ligase. researchgate.netnih.gov The binding of the thalidomide derivative to the hydrophobic pocket of Cereblon is thought to stabilize the conformation of the substrate-binding domain, priming it for neosubstrate engagement. nih.govnih.gov

Neosubstrate Recruitment and Ubiquitination Specificity

The defining characteristic of thalidomide-based modulators is their ability to recruit a new set of proteins, or neosubstrates, to the CRL4CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation. researchgate.netnih.gov

Profiling of Neosubstrate Degradation (e.g., IKZF1, IKZF3, SALL4) Mediated by this compound

The therapeutic effects and developmental toxicities of thalidomide and its analogues are directly linked to the specific neosubstrates they target for degradation. Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Their degradation is central to the anti-myeloma activity of these compounds. nih.gov

Another critical neosubstrate identified is Sal-like protein 4 (SALL4), a developmental transcription factor. nih.govelifesciences.orgelifesciences.org The degradation of SALL4 has been mechanistically linked to the teratogenic effects of thalidomide. nih.govelifesciences.orgelifesciences.org The specificity of which neosubstrates are degraded can vary between different thalidomide analogues, highlighting how small changes to the chemical structure can alter the interaction surface of the ternary complex. nih.govelifesciences.org

| Neosubstrate | Function | Associated Effect of Degradation | Key References |

|---|---|---|---|

| IKZF1 (Ikaros) | Lymphoid transcription factor | Anti-myeloma activity | nih.gov |

| IKZF3 (Aiolos) | Lymphoid transcription factor | Anti-myeloma activity | nih.gov |

| SALL4 | Developmental transcription factor | Teratogenicity | nih.govelifesciences.orgelifesciences.org |

| Casein Kinase 1 Alpha (CSNK1A1) | Serine/threonine kinase | Anti-myeloma activity (lenalidomide-specific) | nih.govelifesciences.org |

| GSPT1 | Translation termination factor | Cytotoxicity in certain cancers | nih.gov |

Kinetics of Neosubstrate Ubiquitination in Cellular and Cell-Free Systems

The ubiquitination of neosubstrates is a rapid and efficient process following the formation of the ternary complex. In vitro ubiquitination assays have demonstrated that IKZF1 and IKZF3 are direct substrates of the CRBN-CRL4 E3 ligase in the presence of thalidomide analogues. nih.gov Studies utilizing quantitative mass spectrometry have been instrumental in profiling the global changes in protein levels upon treatment with these modulators, confirming the rapid degradation of specific neosubstrates. nih.gov The potency of a given thalidomide derivative is often measured by its DC50 value, which represents the concentration required to degrade 50% of the target protein. nih.gov

Molecular Pathways Beyond CRBN-Mediated Degradation

While the primary mechanism of action of thalidomide and its derivatives is the CRBN-mediated degradation of neosubstrates, some studies have suggested the possibility of other molecular effects. Early research into thalidomide's biological activities, before the discovery of Cereblon as its direct target, pointed towards effects on angiogenesis and cytokine modulation, particularly the inhibition of tumor necrosis factor-alpha (TNF-α). wikipedia.orgnih.gov It is now largely understood that many of these effects are downstream consequences of the degradation of specific neosubstrates. For instance, the degradation of IKZF1 and IKZF3 leads to a cascade of events that includes the modulation of cytokine production, such as the induction of Interleukin-2 (IL-2). nih.gov However, the potential for off-target effects or CRBN-independent mechanisms, while less characterized, remains an area of ongoing investigation to fully understand the pleiotropic effects of this class of molecules.

Characterization of DNA Interaction Mechanisms

The interaction of thalidomide and its derivatives with DNA is primarily indirect, mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative damage. Research has shown that thalidomide itself is not genotoxic, but its metabolites can lead to DNA damage. nih.gov

One of the key metabolites, 5,6-dihydroxythalidomide, can be oxidized to a quinone intermediate. nih.gov This intermediate is highly reactive and can participate in redox cycling, leading to the production of ROS. These ROS, in turn, can cause damage to cellular macromolecules, including DNA. The types of DNA damage observed include the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a marker of oxidative DNA damage, and DNA strand breaks, which can be detected using techniques like the comet assay. nih.govnih.gov

The proposed mechanism for DNA damage by the dihydroxy metabolite of thalidomide involves the generation of radical species. nih.gov The process is thought to be similar to that of other quinone-containing compounds, which can undergo redox cycling to produce superoxide (B77818) radicals and hydrogen peroxide. In the presence of metal ions like iron, this can lead to the formation of highly reactive hydroxyl radicals via the Fenton reaction, which can then attack DNA. nih.gov

For this compound, it is plausible that the thalidomide core could be metabolized in a similar fashion, potentially leading to oxidative DNA damage. However, given its likely role as a PROTAC precursor, its primary intended mechanism is not direct DNA interaction but recruitment of the CRBN E3 ligase. oup.com The linker and terminal hydroxyl group are not expected to directly interact with DNA but may influence the metabolic profile and bioavailability of the compound.

Table 1: Effects of Thalidomide and its Metabolites on DNA

| Compound/Metabolite | Effect on DNA | Assay Used | Reference |

| Thalidomide | Not genotoxic | Bacterial and AS52 cell assays | nih.gov |

| 5,6-dihydroxythalidomide | Induces DNA damage | Comet assay, DNA cleavage assays | nih.gov |

| Thalidomide | Increases embryonic DNA oxidation (8-oxoG) | Rabbit embryo culture | nih.gov |

Mechanisms of Modulation of Pro-inflammatory Cytokine Production Pathways (e.g., TNF-α, IL-6)

A well-established pharmacological effect of thalidomide and its analogs is the modulation of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govnih.gov

Modulation of TNF-α:

Thalidomide has been shown to inhibit the production of TNF-α through multiple mechanisms. nih.gov One of the primary ways it achieves this is by enhancing the degradation of TNF-α messenger RNA (mRNA). The 3'-untranslated region (3'-UTR) of the TNF-α mRNA contains an AU-rich element (ARE) that regulates its stability. Thalidomide is thought to increase the degradation of this mRNA, leading to reduced synthesis of the TNF-α protein. google.com

Furthermore, thalidomide can suppress the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com NF-κB is a crucial regulator of the expression of many pro-inflammatory genes, including TNF-α. By inhibiting NF-κB, thalidomide reduces the transcription of the TNF-α gene. The binding of thalidomide to CRBN is implicated in this process, as the CRBN-E3 ligase complex can target proteins involved in the NF-κB signaling pathway for degradation. mdpi.com

Modulation of IL-6:

Thalidomide has also been demonstrated to suppress the production of IL-6. nih.govnih.gov In experimental models, thalidomide treatment has been shown to reduce serum levels of IL-6. nih.gov In patients with multiple myeloma, thalidomide has been observed to decrease serum IL-6 levels and the expression of the IL-6 receptor on myeloma cells. nih.gov The precise mechanism of IL-6 suppression is likely linked to the inhibition of upstream signaling pathways that control IL-6 gene expression, such as the NF-κB pathway.

Table 2: Effects of Thalidomide and its Analogs on Pro-inflammatory Cytokines

| Compound | Cytokine | Effect | Cell/System | Reference |

| Thalidomide | TNF-α | Inhibition of production | Human leukemia HL-60 cells | nih.gov |

| Thalidomide | TNF-α | Reduction of mRNA and protein levels | Murine tuberculosis model | nih.gov |

| Thalidomide | IL-6 | Suppression of production | Volunteers with experimental endotoxemia | nih.gov |

| Thalidomide | IL-6 | Reduction of serum levels and receptor expression | Multiple myeloma patients | nih.gov |

| Thalidomide analog (5c) | TNF-α, IL-6 | Inhibition of expression | HaCaT cells | mdpi.com |

Analysis of Reactive Oxygen Species Generation Mechanisms and Cellular Consequences

The generation of reactive oxygen species (ROS) is another significant mechanistic aspect of thalidomide's biological activity. nih.govnih.gov As mentioned in the context of DNA interaction, the metabolic activation of thalidomide to its dihydroxy derivative and subsequent quinone intermediate is a key source of ROS. nih.gov

The production of ROS by thalidomide has been demonstrated in various experimental systems. For instance, in embryoid bodies, thalidomide treatment led to an increase in ROS levels, which was associated with its anti-angiogenic effects. nih.gov The generation of hydroxyl radicals, a highly reactive form of ROS, was implicated in this process, as hydroxyl radical scavengers could abolish the anti-angiogenic effects of thalidomide. nih.gov

The cellular consequences of thalidomide-induced ROS are multifaceted. They include:

Oxidative Stress: An imbalance between ROS production and the cell's antioxidant defense mechanisms, leading to damage to proteins, lipids, and DNA.

DNA Damage: As detailed in section 4.3.1, ROS can cause oxidative modifications to DNA bases and strand breaks. nih.govnih.gov

Mitochondrial Dysfunction: Some redox-reactive thalidomide analogs have been shown to cause a rapid elevation of intracellular ROS, leading to the dissipation of the mitochondrial membrane potential and subsequent cell death. nih.gov

Anti-angiogenesis: The inhibition of new blood vessel formation, which is one of the proposed mechanisms for thalidomide's teratogenic and anti-cancer effects, has been linked to ROS generation. nih.gov

For this compound, the thalidomide moiety retains the potential to be metabolized into ROS-generating species. The aliphatic C6 linker is unlikely to directly participate in redox reactions. Therefore, the capacity of this compound to induce ROS would largely depend on the metabolic fate of its thalidomide core within the cell.

Table 3: Reactive Oxygen Species Generation by Thalidomide and its Analogs

| Compound/Analog | ROS Generation | Cellular Consequence | Experimental System | Reference |

| Thalidomide | Increased ROS | Anti-angiogenesis | Embryoid bodies | nih.gov |

| Dihydroxythalidomide | ROS generation | DNA damage | Cell lines | nih.gov |

| Thalidomide | Increased DNA oxidation | Embryopathies | Rabbit embryo culture | nih.gov |

| Redox-reactive thalidomide analog (CPS49) | Increased intracellular ROS | Mitochondrial dysfunction, cell death | Leukemic cells | nih.gov |

Computational Chemistry and Structural Modeling of Thalidomide O Acetamido C6 Oh Interactions

Molecular Dynamics Simulations for Conformational Ensemble and Binding Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique is invaluable for assessing the stability of the predicted binding pose and understanding the conformational flexibility of both the ligand and the protein.

Atomistic Simulations: These are the most detailed type of MD simulations, where every atom in the system (protein, ligand, and surrounding solvent) is explicitly modeled. For a complex of CRBN and Thalidomide-O-acetamido-C6-OH, an atomistic simulation can reveal:

Binding Stability: By tracking the RMSD of the ligand relative to the protein's binding pocket over the course of the simulation (typically tens to hundreds of nanoseconds), researchers can determine if the ligand remains stably bound. scielo.org.zanih.gov

Protein and Ligand Flexibility: Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are rigid and which are flexible. scielo.org.za This is particularly important for the C6 linker of this compound, as its flexibility is key to its function in a PROTAC.

Key Interactions: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more robust picture of the binding determinants than static docking. nih.govnih.gov

Studies on CRBN have revealed that the thalidomide (B1683933) binding domain is conformationally flexible and that ligand binding can induce a more folded and stable state. semanticscholar.orgnih.gov

Coarse-Grained Simulations: For very large systems or longer timescale events, coarse-grained simulations may be used. In this approach, groups of atoms are represented as single particles, reducing computational cost. While less detailed, this method can be useful for studying large conformational changes or the initial association of a ligand with a protein.

While docking scoring functions provide a rapid estimate of binding affinity, more rigorous and computationally expensive methods like Free Energy Perturbation (FEP) can provide more accurate quantitative predictions of binding free energies. FEP calculates the free energy difference between two states (e.g., a bound and an unbound state, or two different bound ligands) by simulating a non-physical pathway that "mutates" one state into the other.

For this compound, FEP could be used to precisely calculate the change in binding affinity to CRBN compared to the parent thalidomide molecule. This quantitative data is extremely valuable for optimizing the design of PROTAC linkers and ligands. Isothermal titration calorimetry (ITC) experiments have shown that the (S)-enantiomer of thalidomide binds to CRBN with a significantly higher affinity (around 10-fold stronger) than the (R)-enantiomer, and computational free energy calculations can be used to rationalize these differences at a structural level. nih.gov

Virtual Screening and In Silico Design of Novel this compound Analogs

The quest for new therapeutic agents often begins in the digital realm, with virtual screening and in silico design paving the way for the synthesis of novel molecules. For a compound like this compound, these computational techniques are indispensable for exploring the vast chemical space to identify analogs with enhanced potency, selectivity, and drug-like properties.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a target, such as a protein receptor or enzyme. wikipedia.org This approach has become an integral part of the drug discovery process. wikipedia.org In the context of thalidomide analogs, the primary target is often the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase. nih.gov The binding of a thalidomide derivative to CRBN can modulate its activity, leading to the degradation of specific target proteins. nih.govnih.gov

Researchers employ various virtual screening strategies to discover new CRBN ligands. One common method is scaffold hopping , where the core structure of a known ligand, like thalidomide, is replaced with a different chemical scaffold while preserving the key pharmacophoric features required for binding. nih.gov This can lead to the discovery of novel chemotypes with potentially improved properties. nih.gov For instance, a study successfully used scaffold hopping with thalidomide to build a molecular library, from which five new potential CRBN ligands were identified through a multi-step screening process that included ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening and virtual screening. nih.gov

Molecular docking is another cornerstone of structure-based virtual screening. wikipedia.orgnih.gov This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov The accuracy of these predictions is often validated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-protein interactions over time. nih.govnih.gov Docking studies have been instrumental in understanding the binding modes of various thalidomide analogs to CRBN and have revealed key interactions with amino acid residues in the binding pocket, such as Trp380, Trp386, and Trp400. nih.gov

The "O-acetamido-C6-OH" portion of the specified compound represents a linker, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. explorationpub.comresearchgate.net The in silico design of these linkers is a field of intense research, as the linker's length, composition, and attachment points can significantly impact the stability and efficacy of the resulting PROTAC. explorationpub.comresearchgate.net Computational modeling is used to explore how different linkers affect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent ubiquitination and degradation of the target protein. researchgate.netresearchgate.net

The development of novel analogs of this compound would likely involve a combination of these in silico techniques. The process would begin with the generation of a virtual library of analogs with modifications to the thalidomide core, the linker, or both. These analogs would then be subjected to virtual screening against the CRBN binding site to predict their binding affinities and modes. Promising candidates would be further analyzed using molecular dynamics simulations to assess the stability of the ligand-protein complex. For PROTAC design, computational models would be used to predict the ability of the analogs to induce the formation of a productive ternary complex.

The following table summarizes findings from computational studies on related thalidomide analogs, illustrating the types of data generated through virtual screening and in silico design.

| Compound/Analog | Computational Method | Key Findings | Reference |

| Molecular A, B, C, D, E | Scaffold hopping, Molecular Docking, MD Simulation | Identified five novel CRBN ligands with lower predicted binding energies (-9.09 to -10.42 kcal/mol) compared to thalidomide (-5.42 kcal/mol). Key interactions with Trp380, Trp386, and Trp400 were observed. | nih.gov |

| YJ1b, YJ2c, YJ2h | Molecular Docking, MD Simulation | Designed and evaluated novel CRBN ligands. YJ1b showed strong binding affinity (IC50 = 0.206 μM), 13-fold more potent than lenalidomide (B1683929), through a salt bridge with Glu377. | nih.gov |

| PROTACs 1-3 | Molecular Dynamics (MD) simulations | Investigated the role of linker structure on cell permeability. Found that the propensity to adopt folded conformations with low solvent-accessible polar surface area correlated with higher permeability. | acs.org |

| BRD4-targeting PROTACs | Atomistic molecular dynamics simulations | Showed that the linker affects the residue-interaction networks and the essential motions of the degradation machinery, influencing ubiquitination. | researchgate.net |

These examples underscore the power of computational chemistry in the rational design of novel thalidomide-based molecules. By leveraging virtual screening and in silico modeling, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new therapeutic agents.

Application of Thalidomide O Acetamido C6 Oh in Proteolysis Targeting Chimeras Protacs and Other Targeted Modalities

Design Principles for Bifunctional PROTAC Molecules Incorporating Thalidomide-O-acetamido-C6-OH as an E3 Ligase Ligand

The efficacy of a PROTAC is not merely the sum of its parts; the interplay between the protein of interest (POI) ligand, the E3 ligase ligand, and the connecting linker is a critical determinant of its degradation capability. The design of PROTACs incorporating this compound is a multi-faceted process guided by principles of rational design and empirical optimization.

The linker is far more than a simple tether; its length and chemical makeup are paramount to the successful formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. explorationpub.com This ternary complex is the essential intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

The length of the linker directly influences the distance and orientation between the POI and the E3 ligase. An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination. nih.gov Studies have demonstrated that even subtle changes in linker length can have a profound impact on degradation potency. explorationpub.comnih.gov For instance, research on p38α and p38β targeting PROTACs revealed that meticulous optimization of the linker length was crucial for their degradation-inducing activity. nih.govresearchgate.net While a shorter linker might induce steric clashes and prevent effective complex formation, an excessively long linker could lead to unproductive binding modes or decreased stability.

The chemical composition of the linker also plays a vital role. The use of polyethylene (B3416737) glycol (PEG) or alkyl chains can influence the solubility, cell permeability, and metabolic stability of the PROTAC molecule. nih.gov The choice between a flexible linker, such as a long alkyl chain, and a more rigid one can affect the conformational dynamics of the ternary complex and, consequently, its stability and degradation efficiency.

The specific chemistry of the this compound linker attachment point on the thalidomide (B1683933) core is a critical factor. The position of the linker on the phthalimide (B116566) ring can impact the binding affinity to CRBN and influence the geometry of the ternary complex. nih.gov This, in turn, can affect not only the potency of the PROTAC but also its selectivity for the intended target protein over other potential off-targets. nih.govresearchgate.net

Development of this compound-Based PROTACs for Specific Protein Targets

The versatility of the this compound building block has enabled the development of PROTACs against a diverse array of protein targets implicated in various diseases. By coupling this E3 ligase-recruiting moiety to different "warheads" (ligands for the target protein), researchers have successfully engineered degraders for kinases, transcription factors, and other proteins.

One notable example is the development of PROTACs targeting the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net Researchers have synthesized PROTACs by linking a p38 inhibitor to a thalidomide analog, demonstrating that these molecules can induce the degradation of p38α and p38β at nanomolar concentrations in multiple cell lines. nih.govresearchgate.net This targeted degradation effectively inhibits stress and cytokine-induced p38 signaling. researchgate.net

The table below provides a hypothetical representation of data that might be generated in the development of such PROTACs, illustrating the impact of linker length on degradation potency.

| PROTAC ID | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) |

| PROTAC-A | 10 | p38α | 250 | 75 |

| PROTAC-B | 12 | p38α | 50 | 92 |

| PROTAC-C | 14 | p38α | 15 | 98 |

| PROTAC-D | 16 | p38α | 80 | 85 |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.

Mechanistic Studies of PROTAC-Mediated Target Protein Degradation in Cellular Models

Understanding the precise molecular events that follow PROTAC administration is crucial for their rational design and optimization. Mechanistic studies in cellular models focus on elucidating the key steps of the degradation process, from target engagement to final proteasomal destruction.

A hallmark of PROTAC action is the ubiquitination of the target protein. nih.gov Upon formation of the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov The formation of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48), serves as a recognition signal for the 26S proteasome. nih.gov

Experimental techniques such as Western blotting with ubiquitin-specific antibodies or mass spectrometry-based proteomics can be employed to detect and quantify the ubiquitination of the target protein in response to PROTAC treatment. These studies can confirm that the observed protein degradation is indeed occurring through the ubiquitin-proteasome pathway.

The kinetics of target protein degradation provide valuable insights into the efficiency of a PROTAC. Time-course experiments, where cells are treated with the PROTAC for varying durations, allow for the determination of the rate of degradation. The potency of a PROTAC is typically quantified by its DC50 value (the concentration required to achieve 50% degradation of the target protein) and its Dmax value (the maximum level of degradation observed). sci-hub.se

Systematic studies have been conducted to assess the degradation kinetics induced by thalidomide analogs. sci-hub.se These analyses have revealed that different analogs can exhibit distinct degradation profiles for various substrates, highlighting the nuanced control that can be achieved through chemical modifications. For example, while one analog might rapidly degrade a particular protein, another may show slower but more sustained degradation. sci-hub.se This information is critical for selecting the most appropriate PROTAC for a specific therapeutic application.

The following table presents a hypothetical data set illustrating the degradation kinetics and potency of a this compound-based PROTAC against a target protein.

| Time (hours) | % Target Protein Remaining (at DC50 concentration) |

| 0 | 100 |

| 2 | 75 |

| 4 | 50 |

| 8 | 25 |

| 12 | 15 |

| 24 | 10 |

Exploration of this compound in Molecular Glue Degraders (MGDs) Research

Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. ub.edusigmaaldrich.comnih.gov Thalidomide and its analogues are the archetypal examples of molecular glue degraders, functioning by recruiting the E3 ubiquitin ligase cereblon (CRBN) to new protein substrates, known as neosubstrates. ub.edunih.govnih.gov

The structure of this compound is designed to leverage this mechanism. The core thalidomide moiety serves as the CRBN-binding element. The glutarimide (B196013) ring of thalidomide binds within a hydrophobic pocket of CRBN, while the phthalimide ring is more solvent-exposed, providing a site for chemical modification without disrupting CRBN binding. nih.gov The acetamido-C6-OH linker attached to the phthalimide ring provides a reactive handle for conjugation to other molecules, a key feature for its use in creating bifunctional degraders.

In the context of MGD research, derivatives like this compound are pivotal for several reasons:

Systematic Exploration of Neosubstrate Recruitment: By attaching various chemical moieties to the terminal hydroxyl group of the C6 linker, researchers can systematically explore how different chemical extensions influence the recruitment of new target proteins to the CRBN E3 ligase complex. This allows for the potential discovery of novel molecular glue degraders with unique target specificities.

Structure-Activity Relationship (SAR) Studies: The acetamido linker provides a defined exit vector from the thalidomide core. Studying a series of compounds with variations in the linker length and composition allows for detailed SAR studies to understand the geometric and chemical requirements for optimal ternary complex formation (CRBN-degrader-neosubstrate) and subsequent degradation.

Development of Novel Degraders: While classical molecular glues are monofunctional, the linker in this compound allows for its use in creating bifunctional degraders, or PROTACs. In this application, a ligand for a specific protein of interest would be attached to the hydroxyl group, creating a molecule that can simultaneously bind both the target protein and CRBN, thereby inducing the degradation of the target.

Research Findings on Related Thalidomide Analogues

While direct data on this compound is scarce, research on similar thalidomide derivatives provides insights into its potential applications and properties. For instance, studies on thalidomide analogues with different linker attachments have demonstrated that the point of attachment and the nature of the linker can significantly impact the stability and degradation efficacy of the resulting degrader. nih.gov

The table below summarizes the key components of thalidomide-based molecular glue degraders and their functions, which are applicable to understanding the role of this compound.

| Component | Function in Molecular Glue Degradation | Relevant Research Insights |

| Thalidomide Core | Binds to the E3 ubiquitin ligase cereblon (CRBN). ub.edu | The glutarimide portion is essential for CRBN binding, while the phthalimide ring can be modified. nih.gov |

| Acetamido Linker | Provides a defined chemical linkage and spacing from the thalidomide core. | The properties of the linker, such as length and rigidity, can influence the stability and efficacy of the ternary complex. nih.gov |

| C6 Alkyl Chain | A six-carbon spacer that positions the terminal functional group away from the core. | Longer or shorter chains can be used to optimize the distance for effective protein-protein interactions. |

| Terminal Hydroxyl (-OH) Group | A reactive functional group for conjugation to other molecules or for further chemical modification. | Enables the use of the molecule as a building block in the synthesis of more complex degraders. tenovapharma.comtenovapharma.com |

Interactive Data Table: Properties of Thalidomide-Based Degrader Building Blocks

This table is illustrative and based on general knowledge of thalidomide analogues, as specific data for this compound is not available in published literature.

| Compound Name | Linker Composition | Terminal Functional Group | Intended Application |

| This compound | Acetamido-C6 | Hydroxyl (-OH) | Building block for PROTAC/MGD synthesis |

| Thalidomide-O-acetamido-C6-Br | Acetamido-C6 | Bromine (-Br) | Building block for PROTAC/MGD synthesis |

| Thalidomide-O-acetamido-C6-acid | Acetamido-C6 | Carboxylic Acid (-COOH) | Building block for PROTAC/MGD synthesis |

| Azido-Thalidomide | Varies | Azide (B81097) (-N3) | Click chemistry-based PROTAC synthesis caymanchem.com |

Advanced Research Directions and Future Perspectives on Thalidomide O Acetamido C6 Oh

Development of Chemically Diversified Thalidomide-O-acetamido-C6-OH Analogs with Tuned Properties

The core structure of this compound, featuring a thalidomide (B1683933) moiety for CRBN engagement and a C6 linker terminating in a hydroxyl group, serves as a versatile scaffold for chemical diversification. The hydroxyl group provides a convenient handle for conjugation to a ligand targeting a protein of interest (POI), thus forming a heterobifunctional PROTAC. Research in this area focuses on modifying each component of this scaffold—the CRBN ligand, the linker, and the terminal functional group—to fine-tune the properties of the resulting PROTACs.

Modifications to the thalidomide core, such as those seen in its well-known analogs lenalidomide (B1683929) and pomalidomide (B1683931), can alter binding affinity for CRBN and modulate the recruitment of neosubstrates. aacrjournals.orgrsc.orgnih.gov While this compound utilizes the foundational thalidomide structure, further diversification of the phthalimide (B116566) or glutarimide (B196013) rings could yield analogs with altered degradation profiles or improved pharmacological properties. nih.gov

Furthermore, the terminal hydroxyl group of this compound can be replaced with other functional groups to facilitate different conjugation chemistries. For instance, analogs terminating in an azide (B81097) or a carboxylic acid allow for click chemistry or amide bond formation, respectively, providing modularity in the synthesis of PROTAC libraries. tenovapharma.commedchemexpress.com

Below is a table summarizing some of the chemically diversified analogs of the core this compound structure, highlighting the versatility of this chemical tool.

| Compound Name | Linker Modification | Terminal Functional Group | Potential Application |

| This compound | C6 alkyl chain | Hydroxyl (-OH) | PROTAC synthesis via etherification or esterification |

| Thalidomide-O-acetamido-C6-azide | C6 alkyl chain | Azide (-N3) | PROTAC synthesis via click chemistry |

| Thalidomide-O-acetamido-C6-Br | C6 alkyl chain | Bromine (-Br) | PROTAC synthesis via nucleophilic substitution |

| Thalidomide-O-acetamido-C6-acid | C6 alkyl chain | Carboxylic Acid (-COOH) | PROTAC synthesis via amide bond formation |

| Thalidomide-O-acetamido-PEG6-OH | PEG6 chain | Hydroxyl (-OH) | Improved solubility and pharmacokinetic properties |

Integration with Advanced Screening Platforms for Phenotypic and Target-Based Discovery

The identification of effective protein degraders requires robust and scalable screening platforms. This compound and its derivatives are integral to the construction of PROTAC libraries for both phenotypic and target-based discovery campaigns.

Phenotypic Screening: A powerful approach to discovering novel functions of protein degraders involves viability-based phenotypic screens. aacrjournals.orgdigitellinc.com In this strategy, libraries of PROTACs synthesized from building blocks like this compound are screened against cancer cell lines. To confirm that the observed phenotype is due to CRBN-mediated degradation, parallel screens are often conducted using cell lines where CRBN has been knocked out (CRBN-KO). aacrjournals.orgdigitellinc.com A compound that shows activity in wild-type cells but not in CRBN-KO cells is a strong candidate for a CRBN-dependent degrader. digitellinc.com This approach led to the identification of a potent anti-cancer PROTAC targeting MAP3K1. aacrjournals.org

Target-Based Discovery: In target-based approaches, the goal is to specifically degrade a known protein of interest. Advanced screening platforms are employed to quantify the degradation of the target protein. Techniques such as time-resolved Förster resonance energy transfer (TR-FRET) can be used to assess the binding of PROTACs to CRBN and the target protein. biorxiv.org Furthermore, targeted mass spectrometry has emerged as a precise method to quantify the levels of multiple proteins simultaneously, allowing for the accurate measurement of substrate degradation upon treatment with a thalidomide-based degrader. ashpublications.orgashpublications.org This allows for the detailed characterization of the rate and extent of degradation of specific substrates. ashpublications.org

The modular nature of this compound facilitates its use in DNA-encoded library (DEL) technology. By attaching these molecules to DNA barcodes, vast libraries of potential degraders can be screened simultaneously for their ability to bind to a target protein in the presence of the E3 ligase complex.

Exploration of Novel E3 Ligases Beyond CRBN Utilizing Thalidomide-Derived Scaffolds

While CRBN is the most widely utilized E3 ligase for thalidomide-based degraders, the human genome encodes over 600 E3 ligases, presenting a vast, largely untapped resource for TPD. nih.govbiorxiv.org Over-reliance on a single E3 ligase raises concerns about potential resistance mechanisms and limitations in the scope of degradable proteins. nih.gov Therefore, a significant area of future research is the discovery and engagement of novel E3 ligases.

Although the thalidomide scaffold is intrinsically linked to CRBN, the principles of its bifunctional design can be applied to target other E3 ligases. The development of PROTACs has already expanded to include ligands for other E3 ligases such as VHL, MDM2, and cIAP. oup.com The challenge lies in discovering new, potent, and "ligandable" E3 ligases and developing specific binders for them.

One conceptual approach could involve modifying the thalidomide core of molecules like this compound to reduce its affinity for CRBN while screening for fortuitous binding to other E3 ligases. More rational approaches involve high-throughput screening of compound libraries against a panel of purified E3 ligases or their substrate receptor domains. The identification of new E3 ligase binders would open up new avenues for creating novel classes of PROTACs, potentially with different substrate specificities and tissue expression profiles, thereby expanding the therapeutic window and overcoming resistance to CRBN-based degraders.

Challenges and Opportunities in Rational Design of this compound Based Chemical Tools

The rational design of PROTACs using building blocks like this compound is a field rife with both challenges and opportunities.

Challenges:

Structural Complexity: The structure-based design of PROTACs is inherently complex. aacrjournals.orgdigitellinc.com The formation of a stable and productive ternary complex depends on a multitude of factors, including the binding affinities of the two ligands, the length and flexibility of the linker, and the specific protein-protein interactions between the target and the E3 ligase.

Large Molecular Size: PROTACs are typically large molecules that often violate traditional drug-likeness rules, which can lead to poor cell permeability and unfavorable pharmacokinetic properties. digitellinc.com

Off-Target Effects: The thalidomide moiety itself can induce the degradation of endogenous "neosubstrates," which could lead to unintended pharmacological effects. nih.gov

Resistance Mechanisms: The development of resistance to thalidomide-based degraders is a clinical concern. ashpublications.org This can occur through mutations in CRBN or the target protein, or through alterations in the ubiquitin-proteasome system.

Opportunities:

Targeting the "Undruggable" Proteome: One of the most significant opportunities for PROTACs is the ability to target proteins that have historically been considered "undruggable" with conventional small-molecule inhibitors, such as transcription factors. broadinstitute.org

Catalytic Mechanism: Because PROTACs act catalytically, they can often be effective at lower concentrations than inhibitors, potentially reducing off-target effects.

Modularity and Tunability: The modular nature of PROTACs, exemplified by the versatile this compound scaffold, allows for the systematic optimization of each component to fine-tune the degradation profile of a target protein.

Bioorthogonal Activation: To address issues of systemic toxicity, researchers are developing strategies for the bioorthogonal activation of PROTACs, where the degrader is activated only at the desired site of action, such as a tumor. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.